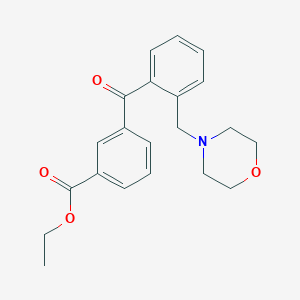

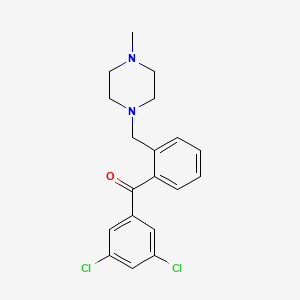

![molecular formula C11H13N B1614258 Spiro[cyclobutane-1,3'-indoline] CAS No. 32670-02-3](/img/structure/B1614258.png)

Spiro[cyclobutane-1,3'-indoline]

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of spiroindolines involves challenging cyclization reactions due to rapid 1,2-migration to restore aromaticity. Researchers have developed various strategies to access these compounds, including 1,3-dipolar cycloadditions, multicomponent reactions, and transition-metal-catalyzed processes . Recent advances in stereoselective approaches have enabled the construction of spirocyclic oxindoles with spiro-3- to 8-membered rings .

Molecular Structure Analysis

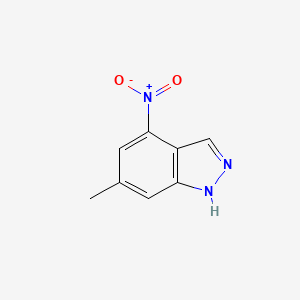

The spiroindoline scaffold consists of an indoline ring fused with a cyclobutane ring. The shared tetrahedral sp3-carbon atom positions the planes of the two rings orthogonally, resulting in a three-dimensional structure. The rigidity of this system makes it an attractive target for drug discovery .

Chemical Reactions Analysis

Spiroindolines exhibit versatile reactivity, making them useful as precursors for other heterocycles. Their isomerization can be induced by electromagnetic irradiation, temperature changes, pH variations, redox potential, and mechanical stress. Metal cations, nucleophilic anions, and organic species can also trigger their isomerization .

Physical And Chemical Properties Analysis

Spiroindolines possess interesting physicochemical properties, including lipophilicity, aqueous solubility, and metabolic stability. Their rigid structure allows them to explore novel chemical space and intellectual property .

Wissenschaftliche Forschungsanwendungen

1. Tandem Intramolecular Photocycloaddition-Retro-Mannich Fragmentation

Spiro[cyclobutane-1,3'-indoline] derivatives are utilized in the synthesis of alkaloids like coerulescine and elacomine through a process called tandem intramolecular photocycloaddition-retro-Mannich fragmentation (TIPCARM). This process involves irradiation of tryptamine derivatives to produce spiro[indoline-3,3'-pyrrolenine], which undergoes further transformations to yield various alkaloids (White, Li, & Ihle, 2010).

2. Diastereoselective Syntheses of Spirocarbamates

Spiro[indoline-3,4'-piperidine], a related structure, is synthesized using a strategy involving AgOTf/Ph3P-catalyzed tandem cyclization of tryptamine-ynesulfonamides. This method is significant for creating spiro[indoline-3,4'-pyridin]-2-yl)carbamates, which are important in polycyclic indole alkaloids with diverse bioactivities (Liang et al., 2020).

3. New Synthetic Pathway to Spiro[cyclohexane-1,3'-indoline]-2′,4-diones

A novel synthetic pathway has been developed for spiro[cyclohexane-1,3'-indoline]-2′,4-diones. This pathway involves several steps, starting from 3-chloromethylene-2-indolones and Danishefsky's diene, and is important for the synthesis of structurally complex molecules (Beccalli, Clerici, & Gelmi, 2003).

4. Synthesis of Indolyl-Tethered Spiro[cyclobutane-1,1'-indenes]

An efficient synthesis of indolyl-tethered spiro[cyclobutane-1,1'-indenes] has been achieved through a cascade reaction of 1-(pyridin-2-yl)-1H-indoles with alkynyl cyclobutanols. This method showcases a novel approach for synthesizing spiro compounds with high chemo- and regioselectivity (Xu, Yu, Zhang, & Fan, 2021).

5. Enantioselective Construction of Spiro[indoline-3,2'-pyrrole]

The catalytic asymmetric 1,3-dipolar cycloadditions of isatin-derived azomethine ylide with allenes are used to construct spiro[indoline-3,2'-pyrrole] derivatives with high enantioselectivity. This approach provides a unique strategy for constructing spirooxindoles, a structure of significant interest in organic chemistry and drug development (Wang, Zhu, Zheng, Shi, & Tu, 2015).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Spiro[cyclobutane-1,3’-indoline] is a type of spiro-heterocyclic compound that has been found to have significant bioactivity against various diseases . The primary targets of this compound are 3D proteins . Due to their inherent three-dimensional nature and ability to project functionalities in all three dimensions, spiro-heterocyclic compounds like Spiro[cyclobutane-1,3’-indoline] have become biological targets .

Mode of Action

The mode of action of Spiro[cyclobutane-1,3’-indoline] involves its interaction with its targets, leading to various changes. The unique aromaticity and diverse reactivity of indole-based compounds like Spiro[cyclobutane-1,3’-indoline] enable them to undergo cycloaddition reactions . These reactions are powerful transformations that involve the formation of new bonds through the concerted interaction of two or more unsaturated reactants .

Biochemical Pathways

The biochemical pathways affected by Spiro[cyclobutane-1,3’-indoline] are primarily related to its cycloaddition reactions. These reactions provide rapid access to structurally diverse heterocycles, including polycyclic frameworks and spirocyclic systems . This leads to downstream effects that contribute to the compound’s bioactivity against various diseases .

Result of Action

The result of Spiro[cyclobutane-1,3’-indoline]'s action is the formation of highly functionalized molecular targets. Its ability to undergo cycloaddition reactions leads to the construction of complex and diverse heterocyclic structures . These structures have a broad spectrum of biological properties, including antimicrobial, antitumor, antidiabetic, anticonvulsant, potential antileukemic, local anesthetic, and antiviral activities .

Biochemische Analyse

Biochemical Properties

Spiro[cyclobutane-1,3’-indoline] plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, spiro[cyclobutane-1,3’-indoline] has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of its catalytic activity. Additionally, spiro[cyclobutane-1,3’-indoline] can form non-covalent interactions with proteins, affecting their conformation and stability .

Cellular Effects

The effects of spiro[cyclobutane-1,3’-indoline] on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, spiro[cyclobutane-1,3’-indoline] can modulate the activity of signaling proteins such as kinases and phosphatases, thereby altering downstream signaling cascades . This modulation can lead to changes in gene expression profiles, affecting cellular functions such as proliferation, differentiation, and apoptosis . Furthermore, spiro[cyclobutane-1,3’-indoline] has been reported to impact cellular metabolism by interacting with metabolic enzymes and altering metabolite levels .

Molecular Mechanism

At the molecular level, spiro[cyclobutane-1,3’-indoline] exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. For instance, spiro[cyclobutane-1,3’-indoline] can bind to the active site of enzymes, leading to inhibition or activation of their catalytic activity . Additionally, it can interact with DNA and RNA, influencing gene expression and transcriptional regulation . These interactions often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces, contributing to the overall stability and specificity of the binding .

Temporal Effects in Laboratory Settings

The effects of spiro[cyclobutane-1,3’-indoline] over time in laboratory settings have been studied extensively. It has been found to exhibit good stability under various experimental conditions, with minimal degradation over time . Long-term studies have shown that spiro[cyclobutane-1,3’-indoline] can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression . These temporal effects are crucial for understanding the potential therapeutic applications of spiro[cyclobutane-1,3’-indoline] and its long-term safety profile .

Dosage Effects in Animal Models

The effects of spiro[cyclobutane-1,3’-indoline] vary with different dosages in animal models. At low doses, it has been observed to have beneficial effects, such as enhancing cognitive function and reducing inflammation . At higher doses, spiro[cyclobutane-1,3’-indoline] can exhibit toxic or adverse effects, including hepatotoxicity and neurotoxicity . These threshold effects highlight the importance of careful dosage optimization in preclinical and clinical studies to ensure the safety and efficacy of spiro[cyclobutane-1,3’-indoline] as a therapeutic agent .

Metabolic Pathways

Spiro[cyclobutane-1,3’-indoline] is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic transformations facilitate the excretion of spiro[cyclobutane-1,3’-indoline] from the body and influence its pharmacokinetic properties . Additionally, spiro[cyclobutane-1,3’-indoline] can affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production .

Transport and Distribution

The transport and distribution of spiro[cyclobutane-1,3’-indoline] within cells and tissues are mediated by various transporters and binding proteins. It can be actively transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters . Once inside the cell, spiro[cyclobutane-1,3’-indoline] can bind to intracellular proteins, influencing its localization and accumulation . These interactions play a critical role in determining the bioavailability and therapeutic efficacy of spiro[cyclobutane-1,3’-indoline] in different tissues .

Subcellular Localization

The subcellular localization of spiro[cyclobutane-1,3’-indoline] is an important determinant of its activity and function. It has been found to localize to various subcellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum . This localization is often mediated by specific targeting signals or post-translational modifications that direct spiro[cyclobutane-1,3’-indoline] to its site of action . The subcellular distribution of spiro[cyclobutane-1,3’-indoline] can influence its interactions with biomolecules and its overall biological activity .

Eigenschaften

IUPAC Name |

spiro[1,2-dihydroindole-3,1'-cyclobutane] | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c1-2-5-10-9(4-1)11(8-12-10)6-3-7-11/h1-2,4-5,12H,3,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCKYRVLMXBTLOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CNC3=CC=CC=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60650585 | |

| Record name | 1',2'-Dihydrospiro[cyclobutane-1,3'-indole] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32670-02-3 | |

| Record name | 1',2'-Dihydrospiro[cyclobutane-1,3'-indole] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

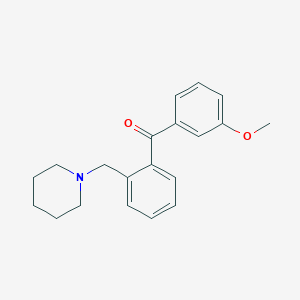

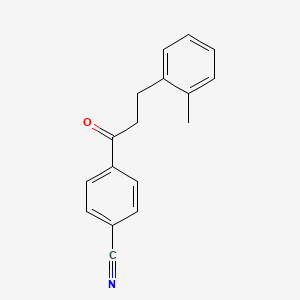

![2-Cyano-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1614181.png)

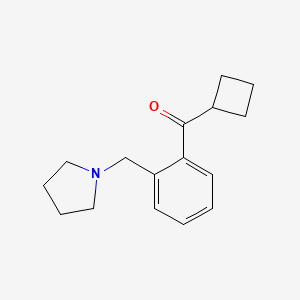

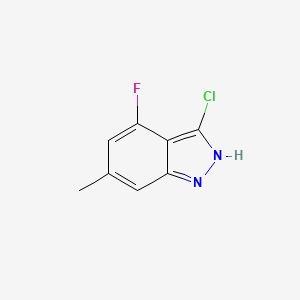

![Cyclobutyl 2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone](/img/structure/B1614183.png)

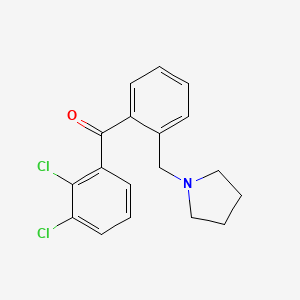

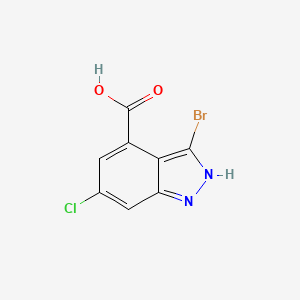

![5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1614198.png)